N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-16(2)30-19-10-8-17(9-11-19)21(27)24-20-14-18(15-25(3)23(20)29)22(28)26-12-6-4-5-7-13-26/h8-11,14-16H,4-7,12-13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTHLJJYGGBIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4-isopropoxybenzamide is a complex organic compound with potential therapeutic applications. Its unique structural features include an azepane ring, a dihydropyridine derivative, and an isopropoxybenzamide moiety, which contribute to its biological activity. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H27N3O4
- Molecular Weight : 397.475 g/mol
- IUPAC Name : this compound
Preliminary studies indicate that this compound may exhibit several biological activities:
- Anticancer Properties : The compound has shown promise in inhibiting tumor growth in various cancer cell lines. Research indicates that it may induce apoptosis and inhibit cellular respiration in malignant cells .
- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against a range of human tumor cell lines, with some analogs exhibiting nanomolar IC50 values .
- Pharmacological Potential : The compound's structural analogs have been investigated for their ability to reverse multi-drug resistance (MDR) in cancer therapy, suggesting that this compound could play a role in enhancing the efficacy of existing chemotherapeutic agents .
Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of related compounds on human Molt 4/C8 and CEM T-lymphocyte cells. The results indicated that certain derivatives exhibited potent growth inhibition, with IC50 values as low as 34 nM. This highlights the potential for this compound to be developed as an effective anticancer agent .
Study 2: Mechanistic Insights
Further investigations into the mechanisms of action revealed that the compound may affect cellular pathways involved in apoptosis and cell cycle regulation. The induction of apoptosis was linked to the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in determining cell fate during stress responses .
Comparative Analysis
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-y)carboxamide | Dihydropyridine core | Lacks azepane ring |
| N-(4-Methylpiperazinyl)-carboxamide | Piperazine instead of azepane | Different nitrogen heterocycle |
| N-(6-Amino-pyridinyl)-carboxamide | Pyridine core | Contains amino group |
This table illustrates how the presence of both azepane and furan structures in N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-y)furan-2-carboxamide may confer distinct biological properties not found in its analogs.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The compound’s closest analog is N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2-ethoxybenzamide (CAS: 1203187-20-5), which shares the dihydropyridinone-azepane backbone but differs in the benzamide substituent:
Table 1: Structural and Physicochemical Comparison
*Predicted using fragment-based methods.
Key Implications :
Core Heterocycle Modifications
Other analogs, such as 6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine (CAS: 1527503-11-2), feature a quinazoline core instead of dihydropyridinone. These compounds prioritize pyrrolidine (5-membered ring) over azepane, which reduces conformational flexibility but may improve metabolic stability .
Table 2: Core Heterocycle Comparison
Key Implications :
Pharmacokinetic and Metabolic Considerations
- Metabolic Stability : Azepane-containing compounds may undergo slower hepatic oxidation compared to pyrrolidine analogs due to reduced ring strain .
- CYP Inhibition Risk : The isopropoxy group could lower CYP3A4 inhibition compared to ethoxy substituents, as bulkier groups reduce planar interactions with heme iron .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
